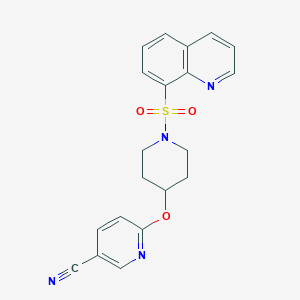

6-((1-(Quinolin-8-ylsulfonyl)piperidin-4-yl)oxy)nicotinonitrile

Description

Properties

IUPAC Name |

6-(1-quinolin-8-ylsulfonylpiperidin-4-yl)oxypyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4O3S/c21-13-15-6-7-19(23-14-15)27-17-8-11-24(12-9-17)28(25,26)18-5-1-3-16-4-2-10-22-20(16)18/h1-7,10,14,17H,8-9,11-12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBZJLPFLVQRSTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=NC=C(C=C2)C#N)S(=O)(=O)C3=CC=CC4=C3N=CC=C4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((1-(Quinolin-8-ylsulfonyl)piperidin-4-yl)oxy)nicotinonitrile typically involves multiple steps:

Formation of the Quinoline Sulfonyl Chloride: This step involves the sulfonylation of quinoline using chlorosulfonic acid to form quinoline-8-sulfonyl chloride.

Piperidine Derivative Formation: The piperidine ring is functionalized to introduce the desired substituents, often involving protection and deprotection steps.

Coupling Reaction: The quinoline sulfonyl chloride is reacted with the piperidine derivative to form the intermediate compound.

Nicotinonitrile Introduction:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring and the quinoline moiety.

Reduction: Reduction reactions can target the nitrile group, converting it to an amine.

Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the quinoline and nicotinonitrile groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.

Substitution: Reagents like sodium hydride or alkyl halides can facilitate substitution reactions.

Major Products

Oxidation: Products may include quinoline N-oxides or piperidine N-oxides.

Reduction: The primary product is the corresponding amine derivative.

Substitution: Various substituted quinoline or nicotinonitrile derivatives can be formed.

Scientific Research Applications

Chemistry

In chemistry, 6-((1-(Quinolin-8-ylsulfonyl)piperidin-4-yl)oxy)nicotinonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its structure makes it a candidate for binding studies with proteins and nucleic acids.

Medicine

Medicinally, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electronic characteristics.

Mechanism of Action

The mechanism of action of 6-((1-(Quinolin-8-ylsulfonyl)piperidin-4-yl)oxy)nicotinonitrile involves its interaction with molecular targets such as enzymes or receptors. The quinoline moiety can intercalate with DNA, while the piperidine ring can interact with protein active sites. The nicotinonitrile group may participate in hydrogen bonding or electrostatic interactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 6-((1-(Quinolin-8-ylsulfonyl)piperidin-4-yl)oxy)nicotinonitrile with structurally related compounds from the literature, focusing on structural features, physicochemical properties, and inferred biological activity:

Key Structural and Functional Differences :

Backbone Flexibility: The target compound’s ether linkage between piperidine and nicotinonitrile offers greater rotational freedom compared to the rigid α,β-unsaturated ketone in 6m or the planar acrylamide in 8a. This may improve binding to flexible enzyme pockets.

Solubility and Bioavailability: The nicotinonitrile moiety in the target compound introduces a nitrile group, which is more polar than 8a’s tert-butyl acrylamide. This could improve aqueous solubility but may reduce membrane permeability compared to fluorinated groups in 8a.

Synthetic Accessibility: The target compound likely follows a synthesis route analogous to 6m and 8a, involving nucleophilic substitution (piperidine-sulfonyl coupling) and ether formation. However, the nicotinonitrile group may require specialized nitration/cyanation steps .

Research Findings and Hypotheses

- Kinase Inhibition: Quinoline derivatives like 6m and 8a show activity against kinases (e.g., EGFR, VEGFR). The target’s sulfonyl group may mimic ATP’s phosphate in kinase binding pockets, while the nitrile could stabilize interactions via hydrogen bonding .

- Toxicity : The absence of reactive groups (e.g., acrylamide in 8a ) may reduce off-target covalent binding and associated toxicity.

Biological Activity

The compound 6-((1-(Quinolin-8-ylsulfonyl)piperidin-4-yl)oxy)nicotinonitrile is a complex organic molecule that has garnered attention in medicinal chemistry for its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of 400.4 g/mol. The compound features a quinoline sulfonamide moiety linked to a piperidine and a nicotinonitrile group, which may contribute to its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 400.4 g/mol |

| Solubility | Moderate |

| Stability | Stable under standard conditions |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The quinoline sulfonamide structure is known to inhibit specific enzyme pathways, potentially affecting cell signaling and metabolic processes.

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, similar to other quinoline derivatives.

- Receptor Modulation : Interaction with receptors can lead to altered cellular responses, which may be beneficial in treating conditions such as cancer or inflammation.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, quinoline derivatives have been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

Case Study : A study demonstrated that related quinoline compounds inhibited the proliferation of breast cancer cells by modulating the expression of key regulatory proteins involved in apoptosis and cell cycle control.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored through its ability to reduce nitric oxide (NO) production in macrophages, a common inflammatory mediator.

Research Findings :

- In vitro assays showed that this compound significantly decreased LPS-induced NO production in RAW264.7 macrophages.

- The IC50 value for NO inhibition was found to be comparable to established anti-inflammatory agents.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. Notable aspects include:

- Quinoline Ring : Essential for interaction with biological targets; modifications can enhance or reduce activity.

- Piperidine Linker : Influences solubility and bioavailability; variations can lead to different pharmacokinetic profiles.

Comparative Analysis with Similar Compounds

A comparison with other quinoline derivatives highlights the unique properties of this compound:

| Compound Name | Activity Type | IC50 (µM) |

|---|---|---|

| Quinolin-8-sulfonamide | Anticancer | 15 - 25 |

| Quinoline-based anti-inflammatory | Anti-inflammatory | 10 - 30 |

| 6-Methylquinoline | Antimicrobial | >50 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.